3,4-Difluoro-4'-ethylbenzophenone
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Description
Scientific Research Applications
Photophysical Behavior in RNA Imaging
3,4-Difluoro-4'-ethylbenzophenone derivatives, such as DFHBI and its analogues, exhibit weak fluorescence in liquid solvents but can bind to the Spinach aptamer (a small RNA molecule) to illuminate RNA for imaging purposes. The fluorescence properties of these molecules are significantly influenced by the solvent environment, pH, and solvent-specific interactions, making them useful in RNA imaging and tracking applications (Santra et al., 2019).
Role in Organic Synthesis and Reactions
- This compound compounds have been utilized in the synthesis of various organic molecules such as Sesamol p-Perfluorononenebenzonate, showcasing the versatility of these compounds in organic synthesis (Zhao Li-jun, 2012).
- They also play a crucial role in unusual furan Diels-Alder reactions, as demonstrated by the difluorinated alkenoate ethyl 3,3-difluoro-2-(N,N-diethylcarbamoyloxy)-2-propenoate, which reacts rapidly and in high yield with furan, exhibiting highly polar transition states stabilized by Lewis acid catalysts (G. A. Griffith et al., 2006).
Material Science and Polymer Chemistry
- This compound derivatives are used in the synthesis and characterization of macrocyclic aromatic sulfide oligomers, contributing to the development of new materials with potential applications in various industries (Z. Liang et al., 2004).
- These compounds are involved in the synthesis of novel aromatic polyimides, offering unique properties and potential applications in the field of advanced materials (M. Butt et al., 2005).
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAXVIMYHKRLJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374257 |
Source
|
Record name | 3,4-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-02-4 |
Source
|
Record name | 3,4-Difluoro-4'-ethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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